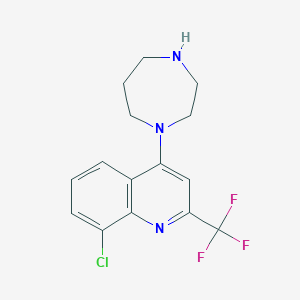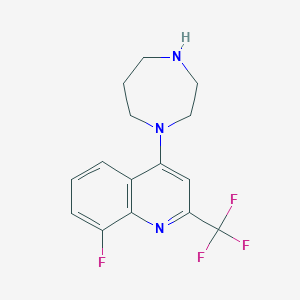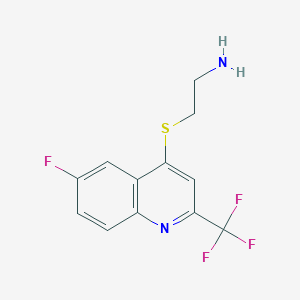![molecular formula C11H11NO B3042323 4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one CAS No. 5691-27-0](/img/structure/B3042323.png)
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one
概要
説明
“4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one” is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string: C1CC2=CC=CC=C2C3C1C(=O)N3 . The compound contains a quasi-planar, B-lactam moiety and a rigid cyclohexane ring, which can assume either a flexible boat form (77%) or a flexible half-chair form (23%) .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用
Synthesis and Chemical Reactivity A study described the synthesis of certain azabicyclooctane derivatives, including 4,5-benzo-cis-7-azabicyclo[4.2.0]octan-8-one, exploring the photochemical addition of acrylonitrile to dihydropyridines and subsequent chemical reactions. This research sheds light on the compound's potential for creating unique molecular structures (Adembri, Donati, Fusi, & Ponticelli, 1992).
Polymerization and Material Science Another significant application is in the field of polymer science. For example, a novel bicyclic oxalactam closely related to this compound was synthesized and used for anionic ring-opening polymerization, forming a new polyamide. This highlights the compound's relevance in synthesizing new materials with potential applications in various industries (Okada, Sumitomo, Mori, Hall, Chan, & Bruck, 1990).
Antimicrobial and Anticancer Research Research in medicinal chemistry has explored derivatives of azabicyclooctane compounds for their antimicrobial and anticancer properties. These studies are crucial for developing new therapeutic agents, underscoring the importance of this compound in pharmaceutical research (Kayarmar, Nagaraja, Bhat, Naik, Rajesh, Shetty, & Arulmoli, 2014).
Molecular Structure and Crystallography The compound also plays a role in crystallography and molecular structure studies. Investigations into the crystal structures of related azabicyclooctane derivatives provide insights into molecular interactions and bonding, essential for understanding chemical and physical properties (Brzezinski, Lazny, Nodzewska, Sidorowicz, 2013).
Organic Chemistry and Catalysis Additionally, it has applications in organic chemistry, particularly in catalysis. For example, silica bonded derivatives of related azabicyclooctane compounds have been used as catalysts in the synthesis of organic compounds, demonstrating the versatility of this chemical framework in facilitating chemical reactions (Hasaninejad, Shekouhy, Golzar, Zare, & Doroodmand, 2011).
Safety and Hazards
The safety information available indicates that “4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one” is classified as Acute Tox. 4 Oral according to the GHS classification system . The compound should be handled with appropriate safety measures, including adequate ventilation and personal protective equipment .
作用機序
Target of Action
The primary target of 4,5-Benzo-cis-7-azabicyclo[42Similar compounds have been found to interact with β-tubulin .
Mode of Action
The exact mode of action of 4,5-Benzo-cis-7-azabicyclo[42It is suggested that these compounds show good affinity towards the active pocket of their targets .
Result of Action
The molecular and cellular effects of 4,5-Benzo-cis-7-azabicyclo[42Similar compounds have shown antimicrobial and anticancer activities .
生化学分析
Biochemical Properties
4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds with enzymes, potentially inhibiting or activating their functions . For example, it may interact with proteases, altering their activity and affecting protein degradation pathways. Additionally, this compound can bind to receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Additionally, this compound may affect metabolic pathways by interacting with key enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux.
特性
IUPAC Name |
(2aR,8bR)-2a,3,4,8b-tetrahydro-1H-naphtho[1,2-b]azet-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)12-11/h1-4,9-10H,5-6H2,(H,12,13)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCIXYMGIRZTFA-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]3[C@@H]1C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



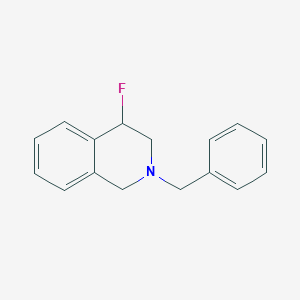
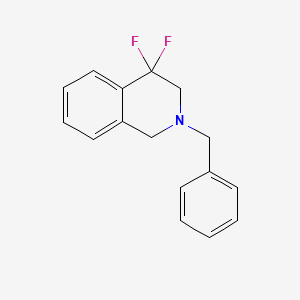
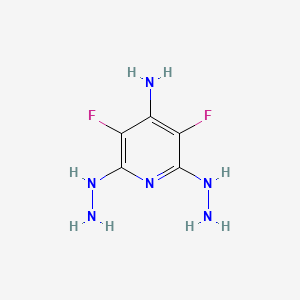
![2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}acetohydrazide](/img/structure/B3042244.png)
![Ethyl 2-chloro-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3042245.png)

phosphonium bromide](/img/structure/B3042247.png)

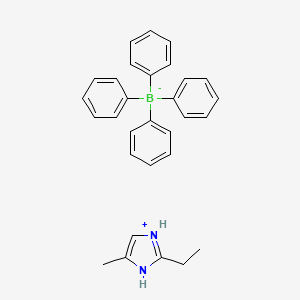
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B3042252.png)

